molecular formula C13H10ClF2NO2S B10969465 N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide

N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B10969465
M. Wt: 317.74 g/mol
InChI Key: FFYLQQHZWVQFIV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide, with the chemical formula C₁₃H₁₂ClNO₂S, is a compound that belongs to the sulfonamide class. It contains a sulfonamide group (–SO₂NH₂) attached to a substituted benzene ring. This compound is notable for its unique combination of functional groups, which imparts specific properties.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: The compound can be synthesized by reacting 5-chloro-2-methylbenzenesulfonyl chloride with 2,5-difluoroaniline. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide.

    Industrial Production: While industrial-scale production methods are proprietary, they likely involve efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound’s sulfonamide group can undergo nucleophilic substitution reactions. For example, it can react with amines or other nucleophiles.

    Oxidation/Reduction: The aromatic ring may participate in oxidation or reduction reactions.

    Acid-Base Reactions: The sulfonamide group can act as an acid or base in appropriate conditions.

Common Reagents and Conditions::

    Reagents: Ammonia, amines, strong acids, and bases.

    Conditions: Room temperature or elevated temperatures, depending on the specific reaction.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Reaction with ammonia: N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide.
  • Reaction with aniline: this compound-aniline adduct.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its unique structure.

    Biological Studies: Used as a probe to study enzyme inhibition or receptor binding.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide is relatively unique, similar compounds include:

    N-(5-chloro-2-methylphenyl)cyanothioformamide: .

    Methyl N-(5-chloro-2-methylphenyl)carbamate: .

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-2-3-9(14)6-12(8)17-20(18,19)13-7-10(15)4-5-11(13)16/h2-7,17H,1H3

InChI Key

FFYLQQHZWVQFIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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